2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide is a complex organic compound that features a pyridazine ring substituted with a pyrrole group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring can be formed through cyclization reactions.
Introduction of the Pyrrole Group: The pyrrole group can be introduced via a substitution reaction using a pyrrole derivative.
Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate compound to introduce the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for drug development targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-hydroxyphenyl)acetamide
- N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide
Uniqueness
2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-26-16-6-4-15(5-7-16)14-19(25)21-11-10-20-17-8-9-18(23-22-17)24-12-2-3-13-24/h2-9,12-13H,10-11,14H2,1H3,(H,20,22)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVXVVINSMLRQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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